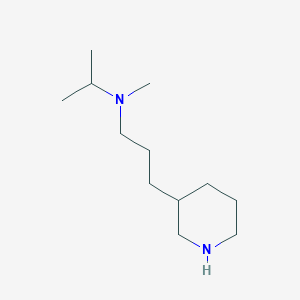

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine

Description

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine is a tertiary amine derivative featuring a piperidine ring substituted at the 3-position of a propan-1-amine backbone. Its structure includes an isopropyl group attached to the nitrogen atom and a methyl group on the adjacent amine (). Piperidine derivatives are widely utilized in pharmaceutical and agrochemical industries due to their ability to modulate biological targets, such as enzymes and receptors, through interactions with their cyclic amine moieties.

Properties

Molecular Formula |

C12H26N2 |

|---|---|

Molecular Weight |

198.35 g/mol |

IUPAC Name |

N-methyl-3-piperidin-3-yl-N-propan-2-ylpropan-1-amine |

InChI |

InChI=1S/C12H26N2/c1-11(2)14(3)9-5-7-12-6-4-8-13-10-12/h11-13H,4-10H2,1-3H3 |

InChI Key |

OEMYVHREYLSEOQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C)CCCC1CCCNC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine typically involves the reaction of piperidine with appropriate alkylating agents. One common method involves the reductive amination of 3-(piperidin-3-yl)propan-1-amine with isopropyl and methyl groups under hydrogenation conditions . The reaction conditions often include the use of catalysts such as palladium on carbon (Pd/C) and hydrogen gas (H2) at elevated temperatures and pressures.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form substituted derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

Oxidation: Ketones or carboxylic acids.

Reduction: Amines or alcohols.

Substitution: Substituted derivatives with various functional groups.

Scientific Research Applications

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine has diverse applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

Medicine: Explored for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and intermediates for drug synthesis.

Mechanism of Action

The mechanism of action of n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional distinctions between n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine and related compounds are critical in understanding their pharmacological and chemical properties. Below is a detailed analysis:

Structural Comparisons

Pharmacological and Functional Differences

- Piperidine vs. Piperazine/Pyrrolidine : The piperidine ring (6-membered, one nitrogen) in the target compound offers distinct conformational flexibility compared to piperazine (6-membered, two nitrogens) or pyrrolidine (5-membered, one nitrogen). Piperazine derivatives often exhibit enhanced solubility due to additional hydrogen bonding sites, while pyrrolidines may improve metabolic stability.

- Aromatic vs. Aliphatic Substituents: Compounds like OX03771 and D01 incorporate aromatic groups (styrylphenoxy, naphthyloxy) that enhance π-π interactions with targets, leading to higher potency in enzyme inhibition (e.g., squalene synthase EC50 = 526 nM). In contrast, the target compound’s aliphatic isopropyl and piperidine groups may favor hydrophobic interactions in CNS targets.

- PK/PD Profiles : OX03050 (a hydroxylated analog of OX03771) demonstrates improved PK profiles over its dimethylamine counterpart due to reduced metabolic oxidation. The target compound’s methyl and isopropyl groups may similarly enhance stability compared to morpholine or pyrrolidine derivatives.

Physicochemical Properties

| Property | Target Compound | N,N-Dimethyl-3-(piperazin-1-yl)propan-1-amine | OX03771 |

|---|---|---|---|

| Molecular Weight | ~240 g/mol (estimated) | ~199 g/mol | ~323 g/mol |

| LogP (Lipophilicity) | Moderate (~2.5) | Lower (~1.8) due to piperazine | Higher (~3.5) |

| Solubility | Moderate in polar solvents | High (piperazine enhances polarity) | Low (aromatic bulk) |

Biological Activity

n-Isopropyl-N-methyl-3-(piperidin-3-yl)propan-1-amine is a chemical compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound contains an isopropyl group, a methyl group, and a piperidine moiety, contributing to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 156.268 g/mol. Its structural characteristics enhance its lipophilicity, which may improve interactions with various biological receptors.

Biological Activities

Research indicates that this compound exhibits several promising biological activities:

1. Antimicrobial Properties

Preliminary studies suggest that the compound possesses antimicrobial activity, making it a candidate for further investigation in treating infections caused by bacteria and fungi.

2. Antiviral Effects

The compound has also been explored for its antiviral properties, indicating potential applications in virology and infectious disease treatment.

3. Anticancer Activity

Research highlights its potential as an anticancer agent. The compound may inhibit certain signaling pathways involved in tumor growth, particularly through its interactions with Class I PI3-kinase enzymes, which are implicated in various cancers .

4. Neurological Applications

The mechanism of action appears to involve modulation of neurotransmitter receptors, suggesting potential therapeutic benefits for neurological disorders. This interaction could influence signal transmission within the nervous system.

The biological activity of this compound is thought to be mediated through its interaction with specific molecular targets:

- Receptor Interaction: The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing their activity and leading to various physiological effects.

- Enzyme Modulation: It has been shown to selectively inhibit Class I PI3K enzymes, which play a crucial role in cellular signaling pathways related to cancer progression .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(3-Aminopropyl)piperidine | Lacks isopropyl group | Simpler structure |

| 3-(Piperidin-1-yl)propan-1-amine | Slight variations in substituents | Different piperidine position |

| N-(3-Aminopropyl)piperidine | Similar structure but different substituents | Variation in nitrogen substitution |

The presence of both isopropyl and methyl groups on the nitrogen atom enhances the compound's chemical reactivity compared to these similar compounds, potentially improving its interaction with specific molecular targets.

Case Studies

Recent studies have explored the biological effects of this compound in various contexts:

Study 1: Antimicrobial Activity

A study evaluated the compound's effectiveness against several bacterial strains, demonstrating significant inhibition at low concentrations. This suggests potential for development into an antimicrobial agent.

Study 2: Anticancer Properties

In vitro assays revealed that the compound could reduce cell viability in cancer cell lines by inducing apoptosis through PI3K pathway inhibition. Further studies are needed to explore this mechanism in vivo.

Study 3: Neurological Effects

Research focused on the compound's impact on neurotransmitter systems indicated potential benefits for conditions such as anxiety and depression by modulating serotonin and dopamine receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.